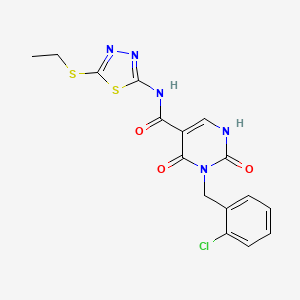

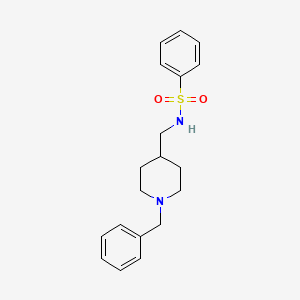

4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

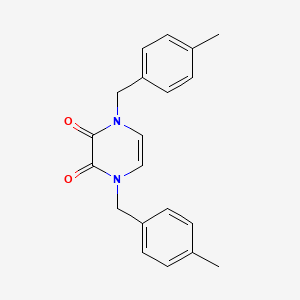

“4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide” is a compound that belongs to the class of 1,3,4-oxadiazole derivatives . These compounds have been studied for their potential as acetylcholinesterase inhibitors .

Synthesis Analysis

The synthesis of similar 1,3,4-oxadiazole derivatives involves several steps . Key intermediates, such as 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol and 5-(2-methylbenzyl)-1,3,4-oxadiazole-2-thiol, are synthesized starting from substituted phenylacetic acids . The exact synthesis process for “this compound” might differ.Molecular Structure Analysis

The molecular structure of these compounds is confirmed by various spectral analyses, including IR, NMR, and high-resolution mass spectra .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of corresponding 2-methyl quinazolinone and 4-substituted benzaldehydes in glacial acetic acid .科学的研究の応用

Anticancer Activity

Research has shown that derivatives of the compound demonstrate significant anticancer properties. For instance, compounds synthesized from 2-(4-methylphenyl)acetic acid and related chemicals showed moderate to excellent activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These derivatives were more effective than the reference drug etoposide in some cases (Ravinaik et al., 2021).

Antimicrobial and Antilipase Activities

Another study demonstrated the antimicrobial, antilipase, and antiurease activities of certain compounds containing a thiadiazole nucleus, similar to the compound . This indicates potential applications in combating microbial infections and in the study of enzyme inhibition (Başoğlu et al., 2013).

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety have shown promising nematocidal activities. Some of these compounds exhibited substantial mortality rates against Bursaphelenchus xylophilus, a nematode pest, suggesting potential applications in agriculture or pest control (Liu et al., 2022).

Acetyl- and Butyrylcholinesterase Inhibition

Compounds with a 1,3,4-oxadiazole structure have been identified as potential inhibitors of acetyl- and butyrylcholinesterase. This implies possible therapeutic applications in treating conditions like dementias or myasthenia gravis (Pflégr et al., 2022).

Antimycobacterial Activity

Research on substituted isosteres of pyridine- and pyrazinecarboxylic acids, which include 1,2,4-oxadiazole structures, has shown activity against Mycobacterium tuberculosis. This suggests potential uses in developing treatments for tuberculosis (Gezginci et al., 1998).

Angiotensin II Receptor Antagonistic Activities

Benzimidazole derivatives bearing acidic heterocycles, including 1,2,4-oxadiazoles, have shown angiotensin II receptor antagonistic activities. This points to potential applications in cardiovascular therapeutics (Kohara et al., 1996).

作用機序

Mode of Action

The compound is part of a series of 1,3,4-oxadiazole derivatives that have been synthesized and evaluated as acetylcholinesterase inhibitors . The most active compound in this series showed significant acetylcholinesterase inhibitory activity with an IC 50 value of 0.07 μM . A molecular docking study indicated that it interacted with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase .

Biochemical Pathways

The compound, as an acetylcholinesterase inhibitor, affects the cholinergic neurotransmission pathway . By inhibiting acetylcholinesterase, it prevents the breakdown of the neurotransmitter acetylcholine, thereby increasing the availability of acetylcholine at synapses, which can enhance cholinergic transmission .

Result of Action

The compound’s action as an acetylcholinesterase inhibitor can potentially improve symptoms in patients with Alzheimer’s disease . By increasing the availability of acetylcholine, it can enhance cholinergic function, which is important in the treatment of Alzheimer’s disease .

特性

IUPAC Name |

4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5O2S/c1-7-9(20-17-14-7)10(18)13-12-16-15-11(19-12)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYIHJQXUUWOTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2954218.png)

![8-butyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2954219.png)

![4-(azepan-1-ylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2954231.png)

![1-(4-Chlorophenyl)-3-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)urea](/img/structure/B2954234.png)